molecular formula C11H15NO2 B1583628 4-(4-Methoxyphenyl)morpholine CAS No. 27347-14-4

4-(4-Methoxyphenyl)morpholine

Cat. No. B1583628
CAS RN: 27347-14-4
M. Wt: 193.24 g/mol
InChI Key: FAAUAMNUAFGPAR-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)morpholine is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.25 . It is a white to brown solid at room temperature .


Synthesis Analysis

The synthesis of morpholines, including 4-(4-Methoxyphenyl)morpholine, has been a subject of significant research due to their widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines have been made from 1,2-amino alcohols, aziridines, epoxides, and related compounds .


Molecular Structure Analysis

The molecular structure of 4-(4-Methoxyphenyl)morpholine consists of a six-membered ring containing two heteroatoms, oxygen and nitrogen . The compound has a molar refractivity of 54.7±0.3 cm3, a molar volume of 176.7±3.0 cm3, and a polarizability of 21.7±0.5 10-24 cm3 .


Physical And Chemical Properties Analysis

4-(4-Methoxyphenyl)morpholine is a white to brown solid with a molecular weight of 193.25 . It has a density of 1.1±0.1 g/cm3, a boiling point of 335.7±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C .

Scientific Research Applications

Morpholines, including 4-(4-Methoxyphenyl)morpholine, are frequently found in biologically active molecules and pharmaceuticals . They have attracted significant attention due to their widespread availability in natural products and biologically relevant compounds .

    Synthesis from 1,2-amino alcohols and related compounds

    • Morpholines can be synthesized from 1,2-amino alcohols and their derivatives . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .

    Heterocyclization of amino alcohols

    • A number of interesting cases of heterocyclization of amino alcohols and their derivatives into morpholines and morpholinones using solid-phase synthesis were reported . In 2017, the synthesis of morpholines from the simple amino diols by intramolecular Mitsunobu reaction and Cs2CO3-mediated cyclization was demonstrated .

    Use in preclinical in vitro and in vivo drug metabolism studies

    • 14C-labeled morpholine was synthesized for use in preclinical in vitro and in vivo drug metabolism studies as amine-associate receptor agonist .

    Synthesis of carbonyl-containing analogs

    • Morpholines and their carbonyl-containing analogs can be synthesized from aziridines, epoxides, and related compounds . This process has attracted significant attention due to the widespread availability of these compounds in natural products and biologically relevant compounds .

    Use in transition metal catalysis

    • Morpholines have been used in transition metal catalysis . Selected works published since 2013 have covered the most advanced examples and some important results that were omitted in previous reviews .

    Use as a base in organic synthesis

    • Because of the amine, morpholine is a base; its conjugate acid is called morpholinium . For example, treating morpholine with hydrochloric acid makes the salt morpholinium chloride . It is a colorless liquid with a weak, ammonia- or fish-like odor .

    Synthesis of Antibiotics and Anticancer Agents

    • Morpholine is a building block in the preparation of the antibiotic linezolid and the anticancer agent gefitinib (Iressa) . These are significant applications in the field of medicinal chemistry .

    Use as a Solvent in Chemical Reactions

    • Due to its low cost and polarity, morpholine is commonly used as a solvent for chemical reactions . This makes it a valuable tool in both research and industrial settings .

    Preparation of Analgesics

    • Morpholine is used in the synthesis of the analgesic dextromoramide . This highlights its importance in the development of pain management drugs .

    Use in Agriculture

    • Morpholine has applications in agriculture, particularly in the production of fungicides . This helps in the protection of crops from fungal diseases .

    Use as a Fruit Coating

    • Morpholine is used as a base for the wax coating on apples. The wax is used to improve the appearance of the fruit and extend its shelf life .

    Use in Rubber Chemicals

    • Morpholine is used in the manufacture of rubber chemicals and optical brighteners .

properties

IUPAC Name

4-(4-methoxyphenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-13-11-4-2-10(3-5-11)12-6-8-14-9-7-12/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAUAMNUAFGPAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20327786
Record name 4-(4-Methoxyphenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methoxyphenyl)morpholine

CAS RN

27347-14-4
Record name 4-(4-Methoxyphenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

According to the general procedure B, 4-chloroanisole (82 mg, 0.55 mmol) reacted with morpholine (46 mg, 0.53 mmol) using 1 mol % of catalyst and sodium tert-butoxide (63 mg, 0.60 mmol) at 70° C. for 27 h to give the title compound (97 mg, 95%) as a solid: 1H-NMR (400 MHz, CDCl3): δ 6.92-6.85 (m, 4H), 3.87 (t, 4H, J=4.8 Hz), 3.78 (s, 3H), 3.07 (t, 4H, J=4.8 Hz). 13C{1H}-NMR (100 MHz, CDCl3): δ 153.92, 145.60, 117.77, 114.47, 67.00, 55.52, 50.78. GC/MS(EI); m/z 193 (M+).
Quantity
82 mg
Type
reactant
Reaction Step One
Quantity
46 mg
Type
reactant
Reaction Step Two
Quantity
63 mg
Type
reactant
Reaction Step Three
Yield
95%

Synthesis routes and methods II

Procedure details

According to General Procedure B, a mixture of 4-bromoanisole (63 μL, 0.50 mmol), morpholine (52 μL, 0.60 mmol), NaOt-Bu (67 mg, 0.70 mmol), Pd2(dba)3.CHCl3 (10 mg, 0.01 mmol), and 12f (8 mg, 0.02 mmol) in PhMe (2.5 mL) was heated, cooled and filtered. Evaporation of the solvent under reduced pressure and column chromatography of the pre-adsorbed crude material (2:50:48 Et3N/Et2O/hexane, silica gel) gave 52e (64 mg, 67%) as an off-white solid. 1H NMR (300 MHz, CDCl3) δ 6.92-6.84 (m, 4H), 3.86 (t, 4H, J=4.8 Hz), 3.77 (s, 3H), 3.06 (t, 4H, J=4.8 Hz); 13C NMR (75.5 MHz, CDCl3) δ 153.9, 145.5, 117.7, 114.4, 66.9, 55.5, 50.7.
Quantity
63 μL
Type
reactant
Reaction Step One
Quantity
52 μL
Type
reactant
Reaction Step One
Quantity
67 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
10 mg
Type
reactant
Reaction Step Two
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
8 mg
Type
catalyst
Reaction Step Two
Name
Yield
67%

Synthesis routes and methods III

Procedure details

Quantity
0 mmol
Type
reactant
Reaction Step One
Quantity
0.5 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
IPr
Quantity
0.05 mmol
Type
reagent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
75
Citations
P Zhang, A Shankar, TP Cleary… - … Process Research & …, 2007 - ACS Publications
A novel nitration process was developed for the production of 4-(4-methoxy-3-nitrophenyl)morpholine. Crude 4-(4-methoxyphenyl)morpholine produced in step 1 was converted to its …
Number of citations: 7 pubs.acs.org
KTJ Loones, BUW Maes, G Rombouts, S Hostyn… - Tetrahedron, 2005 - Elsevier
Batch wise scale-up of Buchwald–Hartwig aminations under microwave irradiation has been investigated for the first time. Multi-mode (microSYNTH and MARS) (several vessels …
Number of citations: 109 www.sciencedirect.com
MT Omar, MM Habashy, AM Youssef… - Journal für Praktische …, 1989 - Wiley Online Library
Hydrazine hydrate, morpholine and benzylamine react with 3‐aryl‐5‐arylmethylene‐2,4‐dioxothiazolidines 1a–d to give mixtures of thiolopropenamides 2, ethylideneamino‐biuret 3 …
Number of citations: 5 onlinelibrary.wiley.com
S Borjian, DME Tom, MC Baird - Organometallics, 2014 - ACS Publications
The compound Pd(η 3 -1-Ph-C 3 H 4 )(η 5 -C 5 H 5 ) (I) reacts cleanly with many tertiary phosphines L to undergo reductive elimination of PhC 3 H 4 -C 5 H 5 and form palladium(0) …
Number of citations: 8 pubs.acs.org
Y Tsuji, KT Huh, Y Ohsugi… - The Journal of Organic …, 1985 - ACS Publications
1, 5-Pentanediol reacts with aliphatic and aromatic primary amines in the presence of a ruthenium catalyst modified with phosphine ligandsto give N-substituted piperidines in fair to …
Number of citations: 155 pubs.acs.org
A Bento-Oliveira, MLCJ Moita, RFM de Almeida… - … Acta Part A: Molecular …, 2024 - Elsevier
The p-methoxyphenylpiperazine motif can be found in many biologically active molecules, including approved drugs. It is characterized by a relatively weak fluorescence, which can be …
Number of citations: 3 www.sciencedirect.com
S Meiries, K Speck, DB Cordes, AMZ Slawin… - …, 2013 - ACS Publications
A new N-heterocyclic ligand IPr* OMe [N,N′-bis(2,6-bis(diphenylmethyl)-4-methoxyphenyl)imidazol-2-ylidene] has been synthesized and compared with its earlier methyl-substituted …
Number of citations: 182 pubs.acs.org
LL Hill, JL Crowell, SL Tutwiler, NL Massie… - The Journal of …, 2010 - ACS Publications
The air-stable complex Pd(η 3 -allyl)(DTBNpP)Cl (DTBNpP = di(tert-butyl)neopentylphosphine) serves as a highly efficient precatalyst for the arylation of amines and enolates using aryl …
Number of citations: 129 pubs.acs.org
WG Jia, DD Li, C Gu, YC Dai, YH Zhou, G Yuan… - Inorganica Chimica …, 2015 - Elsevier
Binuclear [{(DMOX)CdCl} 2 (μ-Cl) 2 ] (DMOX = 4,5-dihydro-2-(4,5-dihydro-4,4-dimethyloxazol-2-yl)-4,4-dimethyl-oxazole) (1) and mononuclear [(Dm-Pybox)CdCl 2 ] (Dm-Pybox = 2,6-bis…
Number of citations: 15 www.sciencedirect.com
F Zhu, ZX Wang - Advanced Synthesis & Catalysis, 2013 - Wiley Online Library
The combination of bis(cyclooctadiene)nickel [Ni(COD) 2 ] and 1,3‐bis(2,6‐diisopropylphenyl)imidazol‐2‐ylidene hydrochloride (IPr⋅HCl) effectively catalyzes coupling of fluoroarenes …
Number of citations: 44 onlinelibrary.wiley.com

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